molecular formula C18H17NO4 B214571 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214571
M. Wt: 311.3 g/mol
InChI Key: POICVSHXFAMIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one, also known as AG490, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-proliferative, and anti-tumor effects.

Mechanism of Action

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a potent inhibitor of JAK2, which is a tyrosine kinase involved in the activation of the STAT3 signaling pathway. The inhibition of JAK2 by 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one leads to the inhibition of STAT3 phosphorylation, which is required for its activation. The inhibition of STAT3 signaling by 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to induce cell cycle arrest and apoptosis. In addition, 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis. In inflammatory diseases, 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a potent and specific inhibitor of JAK2, which makes it a valuable tool for studying the JAK2/STAT3 signaling pathway. 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the research on 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one. One potential area of research is the development of more potent and specific inhibitors of JAK2. Another area of research is the investigation of the role of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one in the regulation of other signaling pathways that are involved in cell growth and survival. In addition, the use of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one in combination with other therapies such as chemotherapy and radiation therapy should be explored. Finally, the development of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one analogs with improved solubility and pharmacokinetic properties should be considered.
Conclusion
In conclusion, 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory, anti-proliferative, and anti-tumor effects. 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one, including the development of more potent and specific inhibitors of JAK2, investigation of the role of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one in the regulation of other signaling pathways, and the use of 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one in combination with other therapies.

Synthesis Methods

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process involving the reaction of 3-methoxyphenylacetic acid with ethyl oxalyl chloride, followed by the reaction with 1-methyl-1,3-dihydro-2H-indol-2-one and hydroxylamine hydrochloride. The final product is obtained through a series of purification steps.

Scientific Research Applications

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in the regulation of cell growth, survival, and differentiation. The inhibition of this pathway by 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and leukemia.

properties

Product Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methylindol-2-one

InChI

InChI=1S/C18H17NO4/c1-19-15-9-4-3-8-14(15)18(22,17(19)21)11-16(20)12-6-5-7-13(10-12)23-2/h3-10,22H,11H2,1-2H3

InChI Key

POICVSHXFAMIHZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.